N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C22H18N2O2/c25-19-11-6-10-18(14-19)23-22(26)15-24-20-12-5-4-9-17(20)13-21(24)16-7-2-1-3-8-16/h1-14,25H,15H2,(H,23,26) |
InChI Key |
UMXNQPKHRWYKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with 3-Hydroxyphenylamine: The final step involves coupling the acetylated indole with 3-hydroxyphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include using continuous flow reactors, high-throughput screening of reaction conditions, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C22H18N2O2
- Molecular Weight: 342.4 g/mol
- IUPAC Name: N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide
- Canonical SMILES: C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)O
Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. Its indole core is particularly valuable in the development of novel compounds with enhanced biological activities.
The compound has been extensively studied for its potential biological activities, including:
- Antimicrobial Activity: Research indicates that this compound exhibits inhibitory effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Properties: The compound has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). This inhibition can lead to reduced inflammation in various conditions.
- Anticancer Activity: In vitro studies have shown that this compound effectively reduces cell viability in various cancer models, including HeLa (cervical cancer) and HT29 (colorectal cancer) cell lines. The compound induces apoptosis through mechanisms involving modulation of gene expression related to cell cycle regulation.
Medicinal Chemistry
This compound is being investigated for its therapeutic potential in treating various diseases. Notably, it has shown promise as:
- Neuroprotective Agent: Studies suggest that it may inhibit acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases. The reported Ki values indicate strong inhibitory potency.
| Compound | Ki (nM) | Target Enzyme |
|---|---|---|
| This compound | 22.13 | AChE |
Industrial Applications
In addition to its biological applications, this compound is utilized in developing new materials and chemical processes. Its unique structure allows for modifications that can enhance material properties.
Case Studies
Several studies highlight the effectiveness of this compound in various assays:
- Antimicrobial Efficacy Study: A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism Investigation: Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory diseases.
- Anticancer Research: In studies involving cancer cell lines, the compound exhibited IC50 values indicating significant cytotoxicity against cancer cells, supporting its development as a potential anticancer drug.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, modulating various biochemical pathways. For example, it might inhibit a specific enzyme involved in inflammation or bind to a receptor that regulates cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among indole-acetamide derivatives include:
Substituent Position on Indole: The target compound has a phenyl group at the indole’s 2-position, whereas J114 (N-(3-hydroxyphenyl)-2-(1H-indol-6-yl)acetamide) features a phenyl group at the 6-position . Antioxidant derivatives in and substitute the indole’s 3-position with a hydroxyimino group, which enhances radical scavenging activity.
Phenyl Ring Modifications: Halogenated phenyl rings (e.g., 4-fluorophenyl in ) improve metabolic stability and binding interactions. The target’s 3-hydroxyphenyl group provides hydrogen-bond donor/acceptor capabilities, contrasting with sulfonamide () or trifluoromethyl groups (), which enhance lipophilicity and enzyme inhibition .
Acetamide Linker :
- Modifications to the acetamide side chain, such as phthalimido () or benzotriazolyl groups (), introduce steric bulk or additional pharmacophores, altering target specificity .
Biological Activity
N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic compound classified within the indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H18N2O2
- Molecular Weight : 342.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES :
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)O
The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators.
- Receptor Modulation : It has been shown to bind to receptors involved in apoptosis and cell proliferation, influencing cellular signaling pathways that regulate these processes.
1. Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness varies across different microbial strains, suggesting a broad-spectrum potential.
2. Anti-inflammatory Properties
Research highlights its ability to reduce inflammation through the inhibition of NF-kB signaling pathways. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties, demonstrating cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several indole derivatives, including this compound. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Case Study 3: Cytotoxicity Against Cancer Cells
A series of experiments were conducted using human cancer cell lines (e.g., HeLa and MCF7). The compound was found to induce apoptosis at concentrations as low as 5 µM, with IC50 values indicating potent cytotoxicity comparable to standard chemotherapeutic agents.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C22H18N2O2 | Hydroxyl group at meta position; studied for antimicrobial and anticancer activities |
| N-(4-hydroxyphenyl)-2-(2-phenylnaphthalen-1(2H)-yl)acetamide | C23H20N2O2 | Methoxy substitution; different electronic properties but similar biological activities |
| Indole derivatives | Varies | Diverse biological activities; often used in drug discovery |
Q & A
Q. What are the optimal synthetic routes for N-(3-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide?
The synthesis typically involves multi-step organic reactions, such as coupling of substituted indole precursors with activated acetamide derivatives. For example, formylation of indole intermediates followed by nucleophilic substitution with hydroxylphenyl groups is a common strategy . Key steps include:
- Indole activation : Introducing reactive groups (e.g., formyl) at the indole nitrogen to facilitate coupling.
- Amide bond formation : Using coupling agents like EDCI/HOBt or DCC to link the indole and phenylacetamide moieties.
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .
Q. How can the compound’s structural identity and purity be validated?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What preliminary assays are recommended for biological activity screening?
Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s structural class (e.g., indole-based kinase inhibitors). Examples:
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Functional group substitution : Replace the 3-hydroxyphenyl group with fluorinated or chlorinated analogs to assess electronic effects .
- Scaffold modulation : Compare activity of indole vs. azaindole or benzimidazole derivatives.
- In silico tools : Molecular docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. How should contradictory bioactivity data across studies be resolved?
- Cross-study validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Structural analysis : Use X-ray crystallography or cryo-EM to confirm target binding, resolving discrepancies from indirect assays .
- Meta-analysis : Compare data from analogs (e.g., chlorine vs. fluorine substitutions) to identify trends .
Q. What strategies improve the compound’s stability in biological matrices?
- Solubility optimization : Use co-solvents (DMSO/PEG mixtures) or prodrug formulations (e.g., esterification of the hydroxyl group) .
- Degradation studies : Monitor stability via HPLC under physiological pH/temperature to identify labile bonds (e.g., amide hydrolysis) .
Q. How can target engagement be confirmed in cellular models?
- Pull-down assays : Biotinylated analogs of the compound with streptavidin beads to isolate bound proteins .
- Cellular thermal shift assay (CETSA) : Measure target protein stability after compound treatment .
Q. What experimental designs optimize reaction yields during scale-up?
- Catalyst screening : Test palladium vs. copper catalysts for coupling efficiency .
- Design of experiments (DOE) : Use factorial designs to optimize temperature, solvent polarity, and stoichiometry .
Q. How can metabolic and toxicity profiles be assessed preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
